4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 328072-15-7
VCID: VC7149912
InChI: InChI=1S/C9H14N2O3S/c1-11(6-7-12)15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3
SMILES: CN(CCO)S(=O)(=O)C1=CC=C(C=C1)N
Molecular Formula: C9H14N2O3S
Molecular Weight: 230.28

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

CAS No.: 328072-15-7

Cat. No.: VC7149912

Molecular Formula: C9H14N2O3S

Molecular Weight: 230.28

* For research use only. Not for human or veterinary use.

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide - 328072-15-7

Specification

CAS No. 328072-15-7
Molecular Formula C9H14N2O3S
Molecular Weight 230.28
IUPAC Name 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C9H14N2O3S/c1-11(6-7-12)15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3
Standard InChI Key IFBDYRCQPHERQI-UHFFFAOYSA-N
SMILES CN(CCO)S(=O)(=O)C1=CC=C(C=C1)N

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide proceeds via a two-step reaction sequence (Table 1).

Table 1: Synthesis Protocol and Conditions

StepReagents/ConditionsYieldReference
1Sulfonyl chloride + Methyl-2-hydroxyethylamine (Base, THF, -10°C)64–74%
2Nitro-group reduction (Pd/C, H₂, MeOH)98.7%
  • Sulfonamide Formation: Reacting 4-nitrobenzenesulfonyl chloride with N-methyl-2-hydroxyethylamine in tetrahydrofuran (THF) at -10°C yields the nitro-precursor, 4-nitro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide . The reaction requires careful temperature control to minimize side reactions.

  • Nitro Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere reduces the nitro group to an amine, achieving near-quantitative yields . This step is critical for generating the biologically active amino derivative.

Reaction Mechanism

The sulfonylation step follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride. Steric hindrance from the methyl and hydroxyethyl groups necessitates optimized stoichiometry to prevent di-substitution. The reduction step involves heterolytic cleavage of H₂ on the Pd surface, facilitating nitro-to-amine conversion without over-reduction .

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValue
Molecular FormulaC₉H₁₄N₂O₃S
Molecular Weight230.28 g/mol
IUPAC Name4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
SMILESCN(CCO)S(=O)(=O)C1=CC=C(C=C1)N
InChI KeyIFBDYRCQPHERQI-UHFFFAOYSA-N
Melting PointNot reported
SolubilityNot available

The compound’s LogP (estimated via XLogP3: 0.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Fourier-transform infrared (FTIR) spectroscopy would reveal characteristic peaks for sulfonamide (S=O asym/sym stretch: 1350–1150 cm⁻¹) and primary amine (N-H stretch: 3400–3300 cm⁻¹).

Biological Significance and Mechanisms

Enzyme Inhibition

The sulfonamide group coordinates with Zn²⁺ in the active site of carbonic anhydrase (CA), disrupting its catalytic function. CA isoforms (e.g., CAIX) are overexpressed in hypoxic tumors, making them targets for anticancer therapies . 4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide’s hydroxyethyl group may enhance selectivity for CAIX over off-target isoforms (CAI, CAII) by occupying hydrophobic pockets unique to CAIX .

Antimicrobial Activity

Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. By mimicking p-aminobenzoic acid (PABA), they block dihydrofolate production, starving microorganisms of nucleic acid precursors. While direct data on this compound’s antimicrobial efficacy are lacking, structural analogs show broad-spectrum activity against Gram-positive bacteria.

Industrial and Pharmacological Applications

Drug Development

The compound serves as a precursor for covalent inhibitors, where its sulfonamide group anchors the molecule to CA, while the hydroxyethyl moiety allows functionalization with warheads (e.g., vinylsulfones) . Recent work demonstrates that such derivatives achieve picomolar affinity for CAIX, with irreversible inhibition via His64 modification .

Material Science

Sulfonamide-based polymers derived from this compound exhibit high thermal stability and ion-exchange capacity, suitable for proton-conducting membranes in fuel cells.

Future Perspectives

  • Targeted Cancer Therapy: Functionalizing the hydroxyethyl group with CAIX-directed warheads could yield tumor-selective agents.

  • Antimicrobial Resistance Mitigation: Structural optimization may restore efficacy against sulfonamide-resistant pathogens.

  • Green Synthesis: Developing catalytic, solvent-free routes to improve sustainability.

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